Dexoxadrol
CAS No.: 4741-41-7
Cat. No.: VC0006385
Molecular Formula: C20H23NO2
Molecular Weight: 309.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 4741-41-7 |
---|---|
Molecular Formula | C20H23NO2 |
Molecular Weight | 309.4 g/mol |
IUPAC Name | 2-[(4R)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine |
Standard InChI | InChI=1S/C20H23NO2/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18/h1-6,9-12,18-19,21H,7-8,13-15H2/t18?,19-/m0/s1 |
Standard InChI Key | HGKAMARNFGKMLC-GGYWPGCISA-N |
Isomeric SMILES | C1CCNC(C1)[C@@H]2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES | C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES | C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Chemical Identity and Structural Characteristics
Molecular Architecture
Dexoxadrol (CHNO, molecular weight 309.4 g/mol) is the dextrorotatory enantiomer of dioxadrol, featuring a 2-(2,2-diphenyl-1,3-dioxolan-4-yl)piperidine backbone . Its structure comprises a dioxolane ring fused to a piperidine moiety, with phenyl groups at the 2-position of the dioxolane (Fig. 1). The absolute configuration at the C-2 (piperidine) and C-4 (dioxolane) positions dictates receptor affinity, as demonstrated by the 100-fold greater NMDA receptor binding of Dexoxadrol compared to its levorotatory counterpart, levoxadrol .
Stereochemical Sensitivity
The compound’s pharmacological activity is exquisitely stereospecific. X-ray crystallography reveals that the like-configuration (both C-2 and C-4 substituents axial) optimizes NMDA receptor binding, while unlike-configurations favor sigma receptor interactions . For instance, replacing the C-4 hydroxyl with a methoxy group reduces NMDA affinity by 80%, underscoring the critical role of hydrogen bonding at this position .
Pharmacological Mechanisms and Receptor Interactions
NMDA Receptor Antagonism
Dexoxadrol noncompetitively inhibits NMDA receptors by binding to the PCP site within the receptor’s ion channel pore . Radioligand displacement assays show a K of 44 nM for the high-affinity site, with >500-fold selectivity over sigma-1 and sigma-2 receptors . This contrasts with MK-801 (dizocilpine), which shares NMDA affinity but lacks Dexoxadrol’s sigma receptor discrimination .
Voltage-Dependent Channel Block
Electrophysiological studies demonstrate that Dexoxadrol’s blockade is voltage-sensitive, with IC values decreasing from 1.2 μM at -60 mV to 0.3 μM at -100 mV . This suggests preferential binding to the open-channel conformation, a trait shared with ketamine but distinct from magnesium’s voltage-independent block .
Sigma Receptor Modulation
Despite its NMDA selectivity, Dexoxadrol exhibits moderate sigma-1 affinity (K = 320 nM) . This dual activity complicates behavioral interpretations, as sigma activation potentiates dopamine release in mesolimbic pathways—a mechanism implicated in its psychotomimetic effects .
Behavioral and Physiological Effects
Thermoregulatory Impact
Acute subcutaneous administration in rats induces dose-dependent hyperthermia (+1.8°C at 40 mg/kg), contrasting sharply with PCP’s hypothermic effects (-2.3°C at 20 mg/kg) . This divergence suggests PCP’s hypothermia arises from non-NMDA mechanisms, possibly sigma-mediated hypothalamic modulation .
Cognitive and Motor Effects
In primate repeated-acquisition tasks, Dexoxadrol (0.3–3.0 mg/kg) reduces accuracy by 62% at highest doses while decreasing response rates to 28% of baseline . These deficits mirror ketamine’s effects but with slower onset (T 90 vs. 30 min), likely due to Dexoxadrol’s higher lipophilicity (logP 3.1 vs. 2.7) .
Analgesic Profile
Synthetic Chemistry and Structure-Activity Relationships
Key Synthetic Routes
The Wünsch group developed an optimized synthesis via hetero-Diels-Alder reaction between dioxolane imine 10 and Danishefsky’s diene 11 (Fig. 2) . This approach achieves 78% yield with >99% enantiomeric excess, overcoming prior racemization issues during piperidine ring formation .
SAR Insights
Systematic C-4 substitutions reveal:
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Hydroxyl: Optimal for NMDA affinity (K 44 nM in 17d)
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Methoxy: Shifts preference to sigma-1 (K 89 nM vs. 520 nM NMDA in 19a)
Axial orientation of C-4 substituents enhances NMDA binding 3-fold over equatorial, highlighting the receptor’s stereochemical constraints .
Toxicology and Adverse Effects
Human Toxicity
Phase I trials reported dose-limiting neuropsychiatric effects:
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10 mg: Mild dizziness (17% incidence)
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20 mg: Visual disturbances (42%), dissociation (33%)
Notably, 10 mg co-administered with aspirin produced analgesia equivalent to 30 mg alone but with 75% fewer adverse events .
Animal Neurotoxicity
Chronic dosing (28 days, 5 mg/kg/day) in rats induces:
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Hippocampal apoptosis: 22% CA1 neuron loss
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Glutamate surge: Extracellular [Glu] increases 190%
These effects are reversible upon cessation but suggest cautious dosing regimens for therapeutic development.
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